
3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H8Cl2F3N3 and a molecular weight of 262.06. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is a topic of active research . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.
Applications De Recherche Scientifique
Synthesis and Characterization
The trifluoromethyl group in pyridine derivatives has attracted significant interest due to its potential in synthesizing pesticides and other agrochemicals. Studies have reviewed normal processes for synthesizing such compounds, highlighting their application in the agrochemical industry. The preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids through various methodologies, including deoxygenative fluorination and displacement reactions, showcases the versatility of these compounds in synthetic chemistry (Lu Xin-xin, 2006); (F. Cottet et al., 2003).
Advancements in Fluorination Techniques
Innovative fluorination techniques have been developed to introduce fluorine atoms into organic compounds, including pyrroles, showcasing the potential of trifluoromethyl groups in enhancing the properties of organic molecules. Such advancements are crucial for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science (Benjamin Troegel & T. Lindel, 2012).
Luminescence Induction
Trifluoromethyl-substituted compounds have been explored for their ability to induce luminescence, an important property for materials used in optical applications. The synthesis of boratriazines from N-imidoylamidines, including compounds related to 3-(trifluoromethyl)pyridine-2-carboximidamide, demonstrates the potential of these materials in creating luminescent properties (M. Yousaf et al., 2017).
Crystal Structure Analysis
Crystal structure analyses of trifluoromethyl-substituted pyridine derivatives have provided insights into the hydrogen-bonding interactions and three-dimensional packing of these molecules, which is essential for understanding their reactivity and properties in various applications (N. Ye & J. Tanski, 2020).
Functionalization and Application
The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines have been studied, demonstrating the diverse chemical reactivity and potential applications of these compounds in organic synthesis. Such studies underscore the importance of trifluoromethyl groups in designing compounds with specific chemical functionalities (M. Schlosser & Marc Marull, 2003).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYWRJGVPVEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

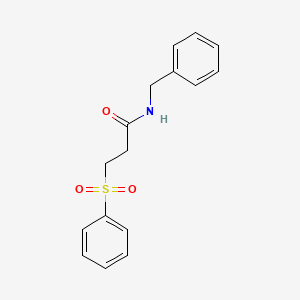
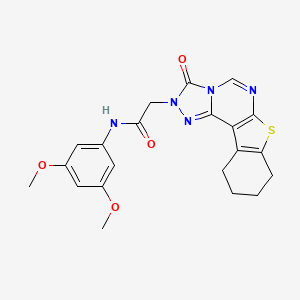
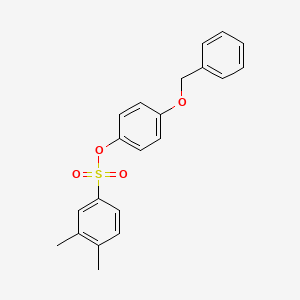
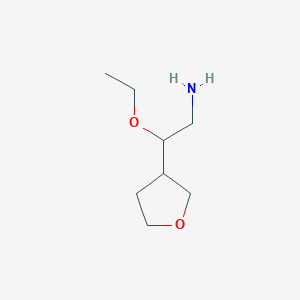
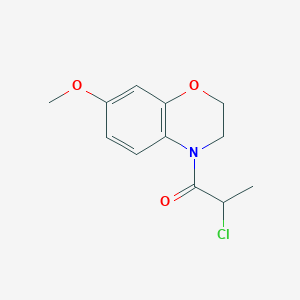
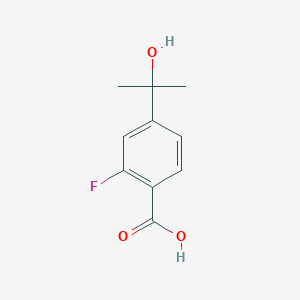
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)
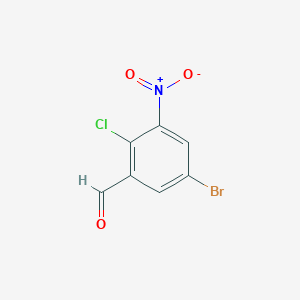
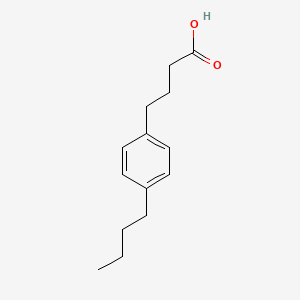
![4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2747056.png)

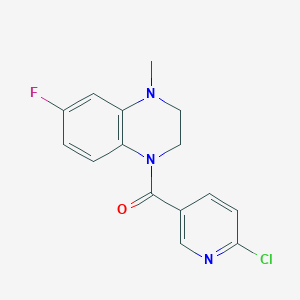
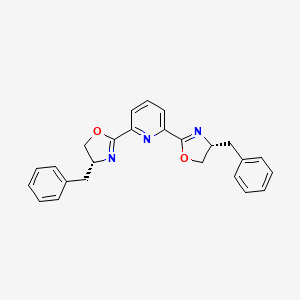
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)